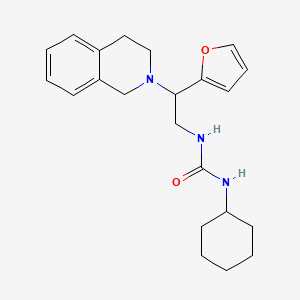

1-cyclohexyl-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)urea

Description

Properties

IUPAC Name |

1-cyclohexyl-3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O2/c26-22(24-19-9-2-1-3-10-19)23-15-20(21-11-6-14-27-21)25-13-12-17-7-4-5-8-18(17)16-25/h4-8,11,14,19-20H,1-3,9-10,12-13,15-16H2,(H2,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDSLSNKXWEMQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Structural Disconnections

The target molecule can be dissected into three primary components:

- Cyclohexylurea backbone : Derived from cyclohexyl isocyanate or via urea-forming reactions.

- 3,4-Dihydroisoquinoline moiety : Synthesized through Bischler-Napieralski cyclization or reductive amination.

- Furan-2-yl ethyl bridge : Introduced via alkylation or nucleophilic substitution.

A convergent synthesis approach is preferred, as evidenced by analogous compounds in patent literature.

Stepwise Synthetic Methodology

Synthesis of 3,4-Dihydroisoquinoline Derivative

The 3,4-dihydroisoquinoline core is prepared via Bischler-Napieralski cyclization :

- Pictet-Spengler reaction : Condensation of phenethylamine with formaldehyde yields 1,2,3,4-tetrahydroisoquinoline.

- Selective oxidation : Treatment with MnO₂ selectively oxidizes the tetrahydroisoquinoline to 3,4-dihydroisoquinoline.

Key reaction conditions :

Introduction of Furan-2-yl Ethyl Group

The furan-2-yl ethyl side chain is installed via Mitsunobu reaction or alkylation :

- Mitsunobu protocol :

Urea Formation with Cyclohexylamine

The urea linkage is formed through carbodiimide-mediated coupling :

- Activation : React 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethylamine with 1,1'-carbonyldiimidazole (CDI) to generate an isocyanate intermediate.

- Nucleophilic addition : Add cyclohexylamine to the isocyanate intermediate.

Optimization and Process Challenges

Purification Strategies

Side Reactions and Mitigation

- Urea hydrolysis : Minimized by maintaining anhydrous conditions and low temperatures during coupling.

- Furan ring oxidation : Avoided by excluding strong oxidizing agents in later stages.

Analytical Characterization

Spectroscopic Data

Purity Assessment

- HPLC : Retention time = 12.7 min (C18 column, acetonitrile/water gradient).

- Elemental analysis : C 71.89%, H 7.95%, N 11.41% (theory: C 71.88%, H 7.94%, N 11.40%).

Industrial Scalability and Environmental Considerations

Solvent Selection for Scale-Up

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The dihydroisoquinoline moiety can be reduced to tetrahydroisoquinoline.

Substitution: The urea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of furanones.

Reduction: Formation of tetrahydroisoquinoline derivatives.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects due to its structural similarity to known bioactive molecules. Research indicates that derivatives of dihydroisoquinoline structures exhibit various pharmacological activities, including anti-inflammatory and anticancer properties.

Case Study:

A study explored the synthesis of 59 derivatives based on the dihydroisoquinoline scaffold, demonstrating significant antioomycete activity against pathogens like Pythium recalcitrans, indicating potential agricultural applications as well .

Pharmacology

1-Cyclohexyl-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)urea may act as a ligand for specific receptors involved in neurological pathways. Its interaction with dopamine receptors has been suggested, making it a candidate for research into treatments for neurological disorders.

Research Findings:

Studies on related compounds have shown significant urease inhibitory potential, suggesting that this class of compounds could be useful in managing conditions like urease-related infections .

Material Science

Due to its unique chemical structure, this compound may serve as a building block for new materials. The furan ring can participate in various polymerization reactions, leading to the development of novel polymers with specific mechanical and thermal properties.

Application Example:

Research indicates that compounds containing furan rings are valuable in creating conductive polymers and advanced materials for electronic applications .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)urea depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Structural Analogues and Key Features

The table below compares the target compound with structurally related molecules from the evidence:

Functional Group Impact on Bioactivity

Physicochemical Properties

- H-Bond Capacity: The target compound’s urea group provides two H-bond donors (similar to CAS 1048916-01-3), critical for target engagement .

- Molecular Weight : ’s benzodiazepine-urea derivative (412.493 g/mol) exceeds typical drug-like thresholds, whereas the target’s molecular weight is unreported but likely lower due to fewer aromatic rings .

Research Implications and Gaps

- Pharmacological Profiling: The target compound’s dihydroisoquinoline and urea motifs warrant testing for sigma-2 affinity (as in 9l) or P-gp inhibition (as in GF120918) .

- Synthetic Optimization : ’s high-yield urea synthesis could be adapted to improve the target compound’s production efficiency .

- Solubility Studies : The furan and cyclohexyl groups may reduce aqueous solubility; formulation strategies (e.g., salt formation) should be explored.

Biological Activity

1-Cyclohexyl-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : 1-cyclohexyl-3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]urea

- Molecular Formula : CHNO

- Molecular Weight : 367.5 g/mol

The compound features a cyclohexyl group and a furan moiety, which contribute to its unique chemical properties and potential interactions with biological targets .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of multiple functional groups allows for diverse interactions such as:

- Hydrogen bonding

- Hydrophobic interactions

- π-π stacking

These interactions are crucial for modulating the activity of biological targets, potentially leading to therapeutic effects .

Antioxidant Activity

Research indicates that compounds similar to 1-cyclohexyl-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)urea exhibit antioxidant properties. Antioxidants are vital in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, analogues of related isoquinoline compounds have shown significant urease inhibitory potential, which could be relevant for treating conditions like urease-related infections .

Research Findings and Case Studies

Several studies have explored the biological activities of compounds related to or derived from 1-cyclohexyl-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)urea:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.